Digitalose

Descripción general

Descripción

Digitalose is a deoxy sugar that is a component of various cardiac glycosides, including thevetin and emicymarin . It was first reported in 1892 as being obtained by the hydrolysis of Digtalinum verum . The chemical structure of this compound was first elucidated in 1943 by the German chemist Otto Schmidt . Chemically, it is a methyl ether of D-fucose .

Métodos De Preparación

Digitalose can be synthesized through the hydrolysis of cardiac glycosides such as Digtalinum verum . The process involves breaking down the glycoside to release the sugar component. Industrial production methods often involve the use of plant cell and organ cultures to produce cardiac glycosides, which can then be hydrolyzed to obtain this compound . Various methods of influencing plant cells in vitro, such as changing the composition of nutrient media and adding precursors for the synthesis of target compounds, can intensify the accumulation of cardiac glycosides .

Análisis De Reacciones Químicas

Digitalose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : Digitalose serves as a fundamental building block in synthesizing more complex molecules. Its unique structure allows chemists to manipulate it to create various derivatives that can be used in drug development.

Biology

- Role in Cardiac Glycosides : Research indicates that this compound plays a critical role in the biological activity of cardiac glycosides. These compounds inhibit the Na+/K+-ATPase enzyme, leading to increased intracellular calcium levels, which enhances cardiac contractility .

Medicine

- Treatment of Heart Diseases : this compound-containing cardiac glycosides are widely used in clinical settings for managing conditions such as congestive heart failure and atrial fibrillation. The inhibition of Na+/K+-ATPase by these compounds results in improved heart function .

Industry

- Pharmaceutical Production : In the pharmaceutical industry, this compound is utilized in producing various medications. Its properties make it valuable for developing new drugs targeting cardiovascular diseases and other conditions.

Data Tables

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Derivatives for drug development |

| Biology | Study of cardiac glycosides | Mechanism of Na+/K+-ATPase inhibition |

| Medicine | Treatment for heart diseases | Digoxin, Digitoxin |

| Industry | Pharmaceutical production | Cardiac medications |

Case Study 1: Clinical Use of Digitalis

A comprehensive review highlighted the historical use of digitalis compounds derived from Digitalis purpurea and Digitalis lanata for treating congestive heart failure. The study emphasized the importance of maintaining therapeutic levels due to the narrow safety margin associated with these drugs . The findings suggest that while newer treatments have emerged, digitalis remains relevant, especially in specific patient populations.

Case Study 2: Metabolomic Analysis of Digitalis Species

Research conducted on various Digitalis species revealed significant chemical diversity among them. This study utilized advanced metabolomics techniques to identify specialized metabolites that could be harnessed for pharmaceutical applications. The results indicated that certain species could be selectively bred to enhance metabolite production, potentially leading to more effective treatments derived from this compound-related compounds .

Mecanismo De Acción

The mechanism of action of Digitalose is primarily associated with its role in cardiac glycosides. These compounds inhibit the activity of membrane-bound Na+/K±ATPase, leading to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels, enhancing cardiac contractility . The molecular targets involved include the Na+/K±ATPase enzyme and various downstream signaling pathways .

Comparación Con Compuestos Similares

Digitalose is similar to other deoxy sugars such as D-fucose and D-digitoxose. it is unique due to its specific role in cardiac glycosides and its distinct chemical structure as a methyl ether of D-fucose . Other similar compounds include:

D-fucose: Another deoxy sugar with similar properties but different applications.

D-digitoxose: A sugar component of other cardiac glycosides with similar biological activities.

This compound stands out due to its specific applications in cardiac glycosides and its unique chemical structure.

Actividad Biológica

Digitalose, a 6-deoxy-3-O-methyl-D-galactose, is a sugar component found in various cardiac glycosides, notably those derived from the Digitalis species. This compound plays a crucial role in the biological activity of these glycosides, which are widely recognized for their therapeutic applications, particularly in treating heart conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a sugar that contributes to the pharmacological properties of cardiac glycosides. These compounds are known for their ability to inhibit the Na+/K+ ATPase pump, leading to increased intracellular calcium concentrations and enhanced myocardial contractility. The presence of this compound in these compounds is essential for their bioactivity and therapeutic efficacy.

The mechanism through which this compound exerts its effects primarily involves:

- Inhibition of Na+/K+ ATPase: This inhibition results in increased sodium levels inside the cell, which subsequently leads to calcium influx through sodium-calcium exchange.

- Cardiac Contractility Enhancement: The increase in intracellular calcium enhances cardiac muscle contraction, making this compound-containing compounds effective in treating heart failure and arrhythmias.

Research Findings

Recent studies have expanded our understanding of this compound's role in cardiac glycosides. Below is a summary of key findings:

Case Study 1: Cardiac Glycosides in Heart Failure Treatment

A clinical trial assessed the efficacy of digoxin (a glycoside containing this compound) in patients with heart failure. The study demonstrated significant improvements in ejection fraction and reduction in hospitalizations due to heart failure exacerbations.

Case Study 2: Anticancer Properties

Research on digitoxin revealed its ability to inhibit proliferation in various cancer cell lines, showcasing its dual action as both a cardiotonic agent and an anticancer drug. The study highlighted that digitoxin downregulates key proteins involved in cell cycle progression, suggesting potential therapeutic applications beyond cardiology .

Propiedades

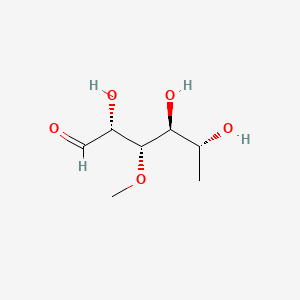

IUPAC Name |

(2R,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQBLCRFUYGBHE-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305613 | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-74-0, 4481-08-7 | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxy-3-O-methylgalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGITALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8DD4P360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.